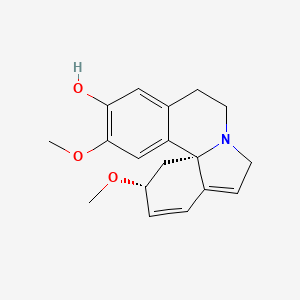
Erysodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erysodine belongs to the class of organic compounds known as erythrinanes. These are erythrina alkaloids possessing either a 6-5-6-6-membered indoloisoquinoline core or a derivative thereof. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Neuronal Nicotinic Acetylcholine Receptor Antagonism
Erysodine acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that it effectively inhibits nicotine-induced dopamine release in striatal slices, demonstrating its potential utility in studying nAChR subtypes. In animal models, this compound has shown a significant ability to attenuate the hypothermic and anxiolytic-like effects of nicotine, suggesting a role in modulating nicotine's impact on behavior and physiology .
Ethanol Consumption Reduction
This compound has been investigated for its effects on alcohol consumption. Studies have demonstrated that this compound administration leads to a dose-dependent reduction in voluntary ethanol intake among alcohol-preferring rats. For instance, doses of 4 mg/kg and 8 mg/kg resulted in a 45% and 66% reduction in ethanol consumption respectively, without causing hypolocomotion effects . This suggests that this compound may serve as a therapeutic agent for alcohol use disorders by reducing cravings and consumption.
Anxiolytic Effects
Recent studies have highlighted the anxiolytic properties of this compound. In experiments involving Swiss male mice subjected to anxiety-inducing tests (elevated plus-maze and light/dark transition models), this compound administration resulted in significant increases in time spent in open areas and transitions between compartments, indicative of reduced anxiety levels . These findings point to the potential of this compound as an anxiolytic agent.
Table 1: Summary of this compound Applications
Propriétés
Numéro CAS |
7290-03-1 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-4-3-13-6-8-19-7-5-12-9-16(20)17(22-2)10-15(12)18(13,19)11-14/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |
Clé InChI |
BDIVMECULLJBMU-KSSFIOAISA-N |
SMILES |
COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |
SMILES isomérique |
CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |
SMILES canonique |
COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1 |
melting_point |
204-205°C |
Key on ui other cas no. |
7290-03-1 |
Description physique |
Solid |
Numéros CAS associés |
63938-27-2 (hydrochloride) |
Synonymes |
1,2,6,7-tetradehydro-3,15-dimethoxyerythrinan-16-ol erysodine erysodine hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















